1H-Indole, 2,2'-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)-
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Overview
Description
1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
The synthesis of 1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction typically requires methanesulfonic acid (MsOH) as a catalyst and is carried out under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- involves interactions with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular processes . The exact mechanism depends on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- can be compared with other indole derivatives such as:
2,2’-(Phenylmethylene)bis(1H-indole): Similar in structure but lacks the phenylphosphinidene group.
2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole: Contains a dicyclohexylphosphino group instead of phenylphosphinidene.
The uniqueness of 1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- lies in its specific substitution pattern and the presence of the phenylphosphinidene group, which imparts distinct chemical and biological properties.
Biological Activity
1H-Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound 1H-Indole, 2,2'-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)-] specifically has garnered attention due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and a comparative analysis of its effectiveness against various biological targets.
Structural Characteristics
The compound features a biphenyl phosphinidene moiety attached to an indole structure, which is instrumental in its biological activity. The presence of the phosphorus atom and the specific arrangement of the indole rings contribute to its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activities of 1H-Indole derivatives can be categorized into several key areas:
- Anticancer Activity : Indole derivatives have been shown to inhibit various cancer cell lines. For instance, compounds containing indole structures have been reported to induce apoptosis in breast cancer cells by activating caspase pathways.
- Antimicrobial Properties : Research indicates that indole derivatives possess significant antibacterial and antifungal activities. They disrupt cellular processes in pathogens, making them potential candidates for new antibiotics.
- Neuroprotective Effects : Some indole compounds exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Case Studies
- Anticancer Studies : A study demonstrated that a related indole derivative effectively inhibited the growth of MCF-7 breast cancer cells. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
- Antimicrobial Activity : In vitro tests revealed that an indole-based compound exhibited strong activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to cell wall disruption and interference with protein synthesis .
- Neuroprotection : A recent study highlighted the neuroprotective effects of an indole derivative in a rat model of Parkinson's disease. The treatment led to improved motor function and reduced neuroinflammation .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of 1H-Indole, 2,2'-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)-] compared to other well-known indole derivatives:
Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
---|---|---|---|
1H-Indole, 2,2'-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)-] | Moderate | High | Moderate |
Vinblastine | High | Low | Low |
Indomethacin | Moderate | Moderate | High |
Melatonin | Low | Low | High |
The mechanisms through which 1H-Indole derivatives exert their biological effects are varied:
- Cell Cycle Arrest : Many indoles induce cell cycle arrest at various phases (G1/S or G2/M), leading to reduced proliferation.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction is a common mechanism observed in cancer studies.
- Inhibition of Enzymatic Activity : Certain indoles inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
Properties
CAS No. |
828256-11-7 |
---|---|
Molecular Formula |
C38H33N2P |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
bis(1-benzyl-3-methylindol-2-yl)-phenylphosphane |
InChI |
InChI=1S/C38H33N2P/c1-28-33-22-12-14-24-35(33)39(26-30-16-6-3-7-17-30)37(28)41(32-20-10-5-11-21-32)38-29(2)34-23-13-15-25-36(34)40(38)27-31-18-8-4-9-19-31/h3-25H,26-27H2,1-2H3 |
InChI Key |
WXVJHSLMNKNTQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC3=CC=CC=C3)P(C4=CC=CC=C4)C5=C(C6=CC=CC=C6N5CC7=CC=CC=C7)C |
Origin of Product |
United States |
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